molecular formula C18H20N2O6 B3308981 N-cycloheptyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide CAS No. 941233-27-8

N-cycloheptyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3308981
CAS No.: 941233-27-8
M. Wt: 360.4 g/mol
InChI Key: PZGUDODFPOUVFM-UHFFFAOYSA-N
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Description

N-cycloheptyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide (CAS 941233-27-8, MF C18H20N2O6) is a synthetic coumarin derivative supplied for research use only. This compound belongs to a class of molecules known for diverse biological activities, including anti-mycobacterial properties . Preliminary research on related coumarin derivatives has indicated relatively good activity against Mycobacterium bovis (BCG), a model organism for tuberculosis research, highlighting the potential of this chemical scaffold in developing novel therapeutic agents . The core coumarin structure is a subject of intense study in medicinal chemistry due to its conjugated system, which offers excellent charge and electron transport properties . The specific substitution pattern on this compound—featuring an 8-methoxy group, a 6-nitro group, and an N-cycloheptyl carboxamide moiety at the 3-position—is designed to modulate its physicochemical and biological profile. Researchers are exploring such novel synthetic coumarins to achieve enhanced, modified, or entirely novel physiological effects for potential drug discovery applications . This product is strictly for laboratory research and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-cycloheptyl-8-methoxy-6-nitro-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6/c1-25-15-10-13(20(23)24)8-11-9-14(18(22)26-16(11)15)17(21)19-12-6-4-2-3-5-7-12/h8-10,12H,2-7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGUDODFPOUVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared below with two closely related chromene derivatives (Table 1):

Table 1: Structural Comparison of Chromene Derivatives

Compound Name R Group (Position 3) Position 6 Position 8 Key Features
N-cycloheptyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide N-cycloheptyl carboxamide Nitro Methoxy Bulky cycloheptyl substituent
N-butyl-8-methoxy-N-methyl-6-nitro-2-oxo-2H-chromene-3-carboxamide N-butyl-N-methyl carboxamide Nitro Methoxy Branched alkyl substituents
4-oxo-4H-chromene-3-carboxaldehyde Carboxaldehyde None None Simpler structure, aldehyde group
Carboxamide vs. Carboxaldehyde (Position 3)

The target compound and the N-butyl-N-methyl analogue both feature a carboxamide group at position 3, whereas 4-oxo-4H-chromene-3-carboxaldehyde has a carboxaldehyde. Carboxamides are more polar and capable of hydrogen bonding compared to aldehydes, which may enhance solubility and biological interactions. The N-cycloheptyl and N-butyl-N-methyl substituents in the carboxamide derivatives introduce distinct steric and lipophilic profiles.

Nitro and Methoxy Substituents (Positions 6 and 8)

Both the target compound and the N-butyl-N-methyl analogue retain nitro (position 6) and methoxy (position 8) groups, which are absent in the simpler carboxaldehyde derivative. The nitro group may enhance electrophilicity at the chromene core, facilitating nucleophilic attack in synthetic modifications . Methoxy groups typically improve solubility and can participate in π-stacking interactions in biological systems.

Research Findings and Limitations

Current evidence highlights structural differences but lacks explicit data on biological activity, solubility, or synthetic yields. For instance:

  • Crystallography : Structural elucidation of such compounds likely employs SHELX-based refinement, a standard in small-molecule crystallography .
  • Reactivity : The carboxaldehyde derivative () undergoes diverse reactions (e.g., annulations), suggesting that the target compound’s carboxamide could be modified similarly.

Q & A

Q. What are the critical parameters for designing a synthetic route for this compound?

Methodological Answer: The synthesis of chromene-carboxamide derivatives typically involves multi-step reactions, requiring precise control of:

  • Temperature : Elevated temperatures (70–120°C) are often used for cyclization and nitro-group introduction .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene or THF may be used for reflux conditions .
  • Catalysts : Acidic (e.g., H₂SO₄) or basic catalysts (e.g., K₂CO₃) facilitate key steps like amide bond formation .

Q. Table 1: Example Synthetic Steps

StepReaction TypeConditionsYield (%)
1Cycloheptylamine couplingDMF, 80°C, 12h65–75
2Nitro-group introductionHNO₃/H₂SO₄, 0–5°C50–60
3Chromene ring formationReflux in toluene, 24h70–80

Q. Which spectroscopic techniques are optimal for characterizing structural features like the nitro and cycloheptyl groups?

Methodological Answer:

  • Nitro Group :
    • IR Spectroscopy : Strong asymmetric stretching at ~1520 cm⁻¹ and symmetric at ~1350 cm⁻¹ .
    • ¹H NMR : Adjacent protons to nitro groups show deshielding (δ 8.2–8.5 ppm) .
  • Cycloheptyl Group :
    • ¹³C NMR : Seven distinct carbons (δ 25–35 ppm) confirm the cycloheptyl moiety .
  • X-ray Crystallography : Resolves spatial arrangement of the chromene core and nitro positioning .

Advanced Research Questions

Q. How can reaction yields be optimized while reducing byproducts?

Methodological Answer:

  • Statistical Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., solvent, temperature, catalyst ratio). For example, a central composite design can identify optimal conditions for nitro-group introduction .
  • Byproduct Analysis : LC-MS or HPLC tracks impurities; adjusting stoichiometry of HNO₃ or using slow addition minimizes over-nitration .
  • Purification : Gradient column chromatography (silica gel, hexane/EtOAc) isolates the target compound with >95% purity .

Q. How can computational methods improve reaction design for this compound?

Methodological Answer:

  • Quantum Chemical Calculations :
    • Transition State Analysis : Identify energy barriers for nitro-group insertion using DFT (B3LYP/6-31G*) .
    • Solvent Effects : COSMO-RS models predict solvent interactions to optimize reaction media .
  • Machine Learning : Train models on existing chromene-derivative datasets to predict reaction outcomes (e.g., yield, selectivity) .

Q. Table 2: Computational vs. Experimental Yield Comparison

MethodPredicted Yield (%)Experimental Yield (%)
DFT Transition State6865
ML Model (ANN)7270

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Meta-Analysis Framework :
    • Standardize Assays : Compare IC₅₀ values across studies using consistent cell lines (e.g., HepG2 for cytotoxicity) .
    • Control Variables : Account for solvent effects (e.g., DMSO concentration ≤0.1%) and incubation time .
    • Statistical Validation : Apply ANOVA to assess significance of divergent results; outliers may indicate assay-specific interference .
  • Mechanistic Studies : Use molecular docking to verify binding affinity to purported targets (e.g., COX-2 for anti-inflammatory activity) .

Q. What strategies validate the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing :
    • Thermal Stress : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .
    • Photolytic Stability : Expose to UV light (ICH Q1B guidelines); nitro groups may degrade to nitroso derivatives, detectable by TLC .
  • Degradation Pathways :
    • Hydrolysis of the amide bond in acidic/basic conditions (pH 1–14) .
    • Nitro-group reduction to amine under H₂/Pd-C, altering bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cycloheptyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-cycloheptyl-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide

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